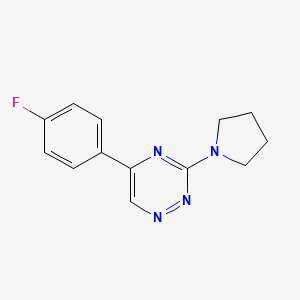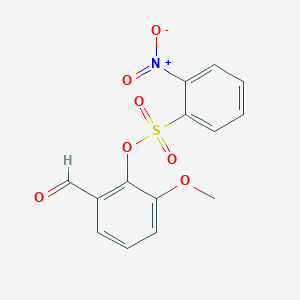![molecular formula C16H13BrN2O B5062933 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5062933.png)
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as BBMI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BBMI is a small molecule that has been shown to possess potent anticancer activity against a variety of cancer cell lines.
作用機序
The exact mechanism of action of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one targets multiple signaling pathways involved in cancer cell growth and survival. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer activity. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of proteins involved in cell cycle regulation, which may contribute to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer therapy. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory activity, which may contribute to its anticancer activity. In addition, 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
実験室実験の利点と制限
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is also stable in aqueous solutions, which makes it easy to handle in lab experiments. However, 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several limitations, including its low solubility in water and its poor pharmacokinetic properties, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of research is to improve the pharmacokinetic properties of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, such as its bioavailability and half-life, to increase its effectiveness in vivo. Another area of research is to investigate the synergistic effects of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one with other anticancer agents, such as chemotherapy drugs and targeted therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one and to identify its molecular targets in cancer cells.
合成法
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process. The first step involves the synthesis of 2-bromobenzylamine, which is then reacted with indole-2,3-dione to obtain 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. The purity of the synthesized 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be improved through recrystallization and chromatographic techniques.
科学的研究の応用
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been extensively studied for its anticancer activity. In vitro studies have shown that 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
3-[(2-bromophenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-7-3-1-5-11(14)9-18-10-13-12-6-2-4-8-15(12)19-16(13)20/h1-8,10,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKZNZKFVZINLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(NC3=CC=CC=C32)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-bromophenyl)methyliminomethyl]-1H-indol-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5062850.png)
![4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5062851.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(2,4,5-trimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5062855.png)


![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5062891.png)
![methyl 4-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5062899.png)
![N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5062907.png)
![methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B5062923.png)

![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5062967.png)